![molecular formula C5H10O2S B1266089 (Propylthio)acetic acid CAS No. 20600-60-6](/img/structure/B1266089.png)
(Propylthio)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (propylthio)acetic acid typically involves the reaction of propylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Propylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The propylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity :
Research has indicated that (propylthio)acetic acid derivatives possess significant antimicrobial properties. A study demonstrated that novel derivatives exhibited activity against a range of bacteria, suggesting potential for use in developing new antimicrobial agents . -
Pharmaceutical Development :
The compound has been investigated for its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have shown promise in drug formulations targeting specific diseases due to their enhanced solubility and bioavailability compared to traditional compounds . -
Metabolic Studies :
This compound has been utilized in metabolic studies to understand its effects on biological systems. It has been shown to influence metabolic pathways related to thyroid hormones, providing insights into its potential therapeutic roles . -
Hydrogel Formulations :
Recent advancements in hydrogel technology have incorporated this compound into formulations aimed at drug delivery systems. These hydrogels demonstrate improved stability and controlled release properties, making them suitable for various medical applications .
Industrial Applications
-
Chemical Intermediate :
In industrial settings, this compound can serve as an intermediate in the production of various chemical compounds, including pesticides and herbicides. Its reactivity allows for the synthesis of more complex molecules essential in agrochemical formulations. -
Flavoring Agents :
The compound's unique flavor profile makes it a candidate for use in food industries as a flavoring agent. Its derivatives are explored for enhancing flavors in processed foods and beverages . -
Cosmetic Applications :
Due to its antimicrobial properties, this compound is being studied for use in cosmetic formulations aimed at skin health. Its ability to inhibit microbial growth can enhance the shelf life and safety of cosmetic products .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.
Case Study 2: Drug Delivery Systems
In a study focusing on drug delivery, hydrogels incorporating this compound were tested for their release profiles of therapeutic agents. The results showed a sustained release over time, with significant retention of bioactivity, suggesting a promising avenue for chronic disease management through localized therapy.
Mechanism of Action
The mechanism of action of (propylthio)acetic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propylthio group can participate in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Contains a thiol group attached to the acetic acid moiety.
Methylthioacetic acid: Contains a methylthio group instead of a propylthio group.
Ethylthioacetic acid: Contains an ethylthio group instead of a propylthio group.
Uniqueness
(Propylthio)acetic acid is unique due to the presence of the propylthio group, which imparts distinct chemical properties compared to other thioacetic acid derivatives. The longer alkyl chain in the propylthio group can influence the compound’s solubility, reactivity, and interactions with other molecules.
Biological Activity
(Propylthio)acetic acid, a compound related to propylthiouracil (PTU), has garnered attention in pharmacological research due to its biological activities, particularly in the context of thyroid hormone regulation and metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a thiol-containing carboxylic acid. Its chemical structure can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 150.20 g/mol
The primary mechanism of action for this compound involves the inhibition of thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. By inhibiting this enzyme, this compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased levels of these hormones in the bloodstream. This mechanism is similar to that of propylthiouracil, which is used clinically to manage hyperthyroidism.
Key Biological Effects
- Thyroid Hormone Regulation :
- Metabolic Impact :
Study 1: Thyroid Hormone Levels in Rats
A study conducted on rats assessed the impact of this compound on thyroid hormone levels. The results indicated a dose-dependent decrease in serum T4 levels following administration over several weeks. Notably, higher doses resulted in more pronounced reductions in both maternal and fetal thyroid hormone levels, suggesting potential developmental impacts on offspring .
Dose (ppm) | Maternal T4 Levels | Fetal T4 Levels |
---|---|---|
0.5 | Decreased | Decreased |
2 | Significant Decrease | Significant Decrease |
3 | Severe Decrease | Severe Decrease |
Study 2: Metabolomics Analysis
In a metabolomics study involving PTU, significant alterations in lipid profiles were observed after treatment. The study highlighted that acylcarnitines and triglycerides were notably lower in treated groups compared to controls, indicating a disruption in lipid metabolism associated with this compound exposure .
Therapeutic Applications
This compound has potential therapeutic applications primarily in the management of hyperthyroidism and related metabolic disorders. By effectively reducing thyroid hormone levels, it may serve as an alternative treatment option for patients who are intolerant to conventional therapies.
Properties
IUPAC Name |
2-propylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275608 | |
Record name | (Propylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-60-6 | |
Record name | (Propylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of (propylthio)acetic acid within a polypeptide structure contribute to its antibacterial activity?
A1: While the provided research doesn't directly investigate the mechanism of action of this compound itself, it highlights its role in creating a pH-responsive polypeptide. Specifically, this compound is part of a larger moiety, 1-(propylthio)acetic acid-3-octylimidazolium (POIM), which is conjugated to poly-L-lysine (PLL) alongside citraconic anhydride (CA). This modification results in a polypeptide (PLL-POIM-CA) that is stable at physiological pH but undergoes rapid cleavage in acidic environments like those found at bacterial infection sites [, ]. This pH-triggered cleavage exposes the POIM moiety, potentially contributing to the observed antibacterial activity. Further research is needed to elucidate the specific mechanism by which POIM interacts with bacterial cells.
Q2: What are the potential advantages of incorporating this compound into an antimicrobial polypeptide for wound healing applications?
A2: The research suggests that incorporating this compound within a polypeptide structure, as part of the POIM moiety, can be advantageous for wound healing applications due to several factors:
- Targeted delivery: The pH-responsive nature of the PLL-POIM-CA polypeptide allows for targeted activation at the acidic site of bacterial infection, potentially minimizing off-target effects on healthy tissues [].
- Broad-spectrum activity: The hydrolyzed PLL-POIM-CA polypeptide exhibits activity against both Gram-negative and Gram-positive bacteria, including the multidrug-resistant methicillin-resistant Staphylococcus aureus (MRSA) []. This broad-spectrum activity is crucial for addressing complex wound infections.
- Biocompatibility: Despite its potent antibacterial activity, PLL-POIM-CA demonstrates good biocompatibility with mouse fibroblast cells (L929) in vitro and improved hemocompatibility, highlighting its potential for safe use in vivo [].
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